2-Nitrobenzenesulfonamide

Description

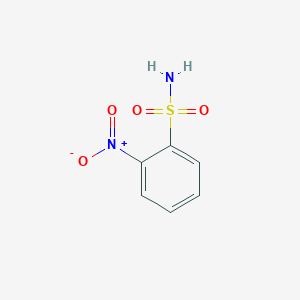

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDKYAWHEKZHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202974 | |

| Record name | 2-Nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-59-4 | |

| Record name | 2-Nitrobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5455-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzenesulfonamide, a versatile organic compound, serves as a crucial intermediate and reagent in numerous synthetic transformations. Its unique electronic properties, conferred by the presence of a nitro group and a sulfonamide moiety on the benzene (B151609) ring, dictate its reactivity and utility. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a particular focus on its application in the synthesis of amines and its role as a protecting group. Detailed experimental protocols for its key reactions are provided, and its interaction with biological systems as a carbonic anhydrase inhibitor is discussed and visualized. All quantitative data are summarized in structured tables for ease of reference, and key chemical transformations and biological pathways are illustrated using diagrams.

Chemical Properties of this compound

This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing nitro group significantly influences the acidity of the sulfonamide proton, a key feature that underpins its reactivity. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₄S | [1] |

| Molecular Weight | 202.19 g/mol | [1] |

| Appearance | White to cream or pale yellow/brown crystals or powder | |

| Melting Point | 187-195 °C | |

| Boiling Point | 418.8 ± 47.0 °C (Predicted) | |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (with heating/sonication). | |

| pKa | 9.24 ± 0.60 (Predicted) | |

| CAS Number | 5455-59-4 | [1] |

Table 2: Spectral Data

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | 8.08 ppm, 7.94 ppm, 7.87 ppm, 7.82 ppm, 7.80 ppm | [2] |

| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. Specific data for the title compound is not readily available in the searched literature. | [3][4] |

| Infrared (IR) | Characteristic peaks for N-H stretching (amines/amides), S=O stretching (sulfonamides), and N=O stretching (nitro compounds) are expected. A detailed experimental spectrum shows key absorptions for aromatic C-H, C=C, SO₂, and NO₂ groups. | [5][6][7] |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 202. Fragmentation patterns often involve the loss of SO₂ (64 Da). The base peak is observed at m/z 186, with another significant peak at m/z 202. | [1][8][9] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the acidic nature of the sulfonamide N-H proton and the susceptibility of the 2-nitrobenzenesulfonyl (nosyl) group to nucleophilic aromatic substitution. This combination makes it an excellent reagent for the synthesis of secondary amines via the Fukuyama amine synthesis.

The Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a three-step process that allows for the preparation of secondary amines from primary amines. This compound is a key reagent in this methodology, where the nosyl group acts as both a protecting and an activating group.

The overall workflow can be visualized as follows:

Caption: Workflow of the Fukuyama Amine Synthesis.

2.1.1. Step 1: Sulfonamide Formation (Protection)

Primary amines react with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the corresponding N-substituted this compound. This step protects the amine and activates it for the subsequent alkylation.

2.1.2. Step 2: N-Alkylation

The N-H proton of the newly formed sulfonamide is acidic and can be readily deprotonated by a mild base. The resulting anion can then be alkylated by an alkyl halide. Alternatively, the N-alkylation can be achieved under Mitsunobu conditions using an alcohol. The Fukuyama-Mitsunobu reaction is particularly useful for its mild conditions and broad substrate scope.

2.1.3. Step 3: Deprotection

The nosyl group is cleaved under mild conditions using a thiol, such as thiophenol, in the presence of a base. The reaction proceeds via a Meisenheimer complex, which is facilitated by the electron-withdrawing nitro group. This mild deprotection condition is a significant advantage over other sulfonyl protecting groups like the tosyl group.

Experimental Protocols

The following are detailed methodologies for the key steps in the Fukuyama amine synthesis.

Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol details the formation of the nosyl-protected amine from a primary amine.

-

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Procedure:

-

In a round-bottomed flask, dissolve 4-methoxybenzylamine (1.1 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the mixture in an ice-water bath.

-

Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq) to the cooled mixture over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

-

Quench the reaction with 1N hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and then dry over magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield the pure N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.

-

Protocol 2: Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol describes the alkylation of the nosyl-protected amine to form the N,N-disubstituted sulfonamide.

-

Materials:

-

N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

-

Alkyl halide (e.g., 3-phenylpropyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) to the mixture.

-

Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol 3: Deprotection of the Nosyl Group

This protocol details the removal of the 2-nitrobenzenesulfonyl group to yield the final secondary amine.

-

Materials:

-

N,N-disubstituted this compound (from Protocol 2)

-

Thiophenol

-

Potassium hydroxide (B78521) (KOH)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile and cool in an ice-water bath.

-

Slowly add an aqueous solution of potassium hydroxide (2.5 eq).

-

After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted this compound (1.0 eq) in acetonitrile over 20 minutes.

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes.

-

Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

-

Biological Activity: Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[10][11] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12][13] This reaction is crucial for various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.[14][15][16] Inhibition of this enzyme has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.[17][18]

The inhibitory activity of sulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[11] This binding event blocks the catalytic activity of the enzyme.

The general mechanism of carbonic anhydrase and its inhibition by sulfonamides is depicted below:

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of secondary amines through the Fukuyama amine synthesis. Its chemical properties, governed by the electron-withdrawing nitro group, allow for the facile formation and cleavage of the nosyl protecting group under mild conditions. Furthermore, its structural motif is shared with a class of compounds known to inhibit carbonic anhydrase, highlighting its relevance in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in a research and development setting.

References

- 1. This compound | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(5455-59-4) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. compoundchem.com [compoundchem.com]

- 5. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aaqr.org [aaqr.org]

- 10. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pharmacyfreak.com [pharmacyfreak.com]

- 15. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 16. lecturio.com [lecturio.com]

- 17. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nitrobenzenesulfonamide, a key intermediate in organic synthesis and pharmaceutical development. This document details its synthesis, purification, and in-depth characterization through various analytical techniques. Experimental protocols, quantitative data, and visual representations of its synthetic pathway and mechanism of action as a carbonic anhydrase inhibitor are presented to support advanced research and development endeavors.

Introduction

This compound is a versatile organic compound featuring a sulfonamide group and a nitro group attached to a benzene (B151609) ring.[1] This substitution pattern makes it a valuable building block in the synthesis of a wide range of pharmaceuticals, particularly antibacterial agents.[1] Its utility also extends to analytical chemistry, where it can be used as a reagent.[1] Furthermore, this compound is recognized as a carbonic anhydrase inhibitor, a class of drugs with various therapeutic applications.[2] This guide offers a detailed examination of its synthesis from commercially available starting materials and a thorough characterization of its chemical and physical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-nitrobenzenesulfonyl chloride, from a suitable precursor. The subsequent step is the reaction of this sulfonyl chloride with an ammonia (B1221849) source to yield the desired sulfonamide.

Synthesis of 2-Nitrobenzenesulfonyl Chloride

A common and efficient method for the synthesis of 2-nitrobenzenesulfonyl chloride is the chlorination of 2,2'-dinitrodiphenyl disulfide.[3] An alternative route involves the reaction of o-nitrochlorobenzene with chlorosulfonic acid.[3]

Experimental Protocol: Synthesis of 2-Nitrobenzenesulfonyl Chloride from 2,2'-Dinitrodiphenyl Disulfide

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 2,2'-dinitrodiphenyl disulfide in a suitable organic solvent.

-

Chlorination: Introduce chlorine gas into the reaction mixture. The reaction is typically carried out at a controlled temperature, for example, 40°C for 3 hours when using formic acid as a hydrophilic organic acid solvent.[3]

-

Work-up: Upon completion of the reaction, which can be monitored by appropriate analytical techniques (e.g., TLC, GC), the reaction mixture is cooled.[3]

-

Purification: The crude 2-nitrobenzenesulfonyl chloride can be purified by recrystallization. A common procedure involves dissolving the crude product in toluene (B28343) at 40-50°C, followed by slow cooling to 5°C to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum. This method has been reported to yield the product in high purity (98.8% by HPLC) and with a high yield (97.5%).[3]

Synthesis of this compound

The formation of this compound from 2-nitrobenzenesulfonyl chloride is a nucleophilic substitution reaction at the sulfonyl group.

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 120.0 g (0.78 mol) of 2-nitrobenzenesulfonyl chloride and 360.0 g (4.7 mol) of ammonium (B1175870) acetate (B1210297) in 280 mL of tetrahydrofuran (B95107) (THF).[2]

-

Reaction: Heat the reaction mixture to reflux and maintain stirring overnight.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solid product is collected by filtration. The collected solid is then dried under vacuum to afford this compound as a yellow solid. This procedure has been reported to yield 86.0 g of the product, which corresponds to an 80% yield.[2]

Synthesis Workflow

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail its physical properties and spectroscopic data.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₄S | [4] |

| Molecular Weight | 202.19 g/mol | [4] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 191-194 °C | [1] |

| Solubility | Slightly soluble in water | [2] |

| CAS Number | 5455-59-4 | [4] |

Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.08 | Multiplet | Aromatic Protons |

| ~7.94 | Multiplet | Aromatic Protons |

| ~7.85 | Multiplet | Aromatic Protons |

| ~7.80 | Singlet (broad) | -SO₂NH₂ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength. The data presented is a general representation based on available information.[5]

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 125-170 | Aromatic Carbons |

Note: Specific peak assignments for each carbon atom require more detailed spectral analysis or computational prediction. The range provided is typical for aromatic carbons.[6]

The IR spectrum is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500 - 3300 | Amine (-NH₂) | N-H Stretch |

| 3100 - 3000 | Aromatic | C-H Stretch |

| 1600 - 1585, 1500 - 1400 | Aromatic | C=C Stretch |

| ~1530, ~1350 | Nitro (-NO₂) | N-O Asymmetric & Symmetric Stretch |

| ~1330, ~1160 | Sulfonamide (-SO₂NH₂) | S=O Asymmetric & Symmetric Stretch |

Note: These are characteristic absorption ranges and the exact peak positions may vary.[7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For aromatic sulfonamides, a common fragmentation pathway involves the loss of SO₂ (64 Da).[9] The fragmentation of protonated this compound can lead to the formation of an ion-neutral complex, which can then undergo charge transfer to produce the ionized aniline.[10]

Predicted Fragmentation:

-

Molecular Ion [M]⁺˙: m/z = 202

-

Loss of SO₂: [M - SO₂]⁺˙ at m/z = 138

-

Further fragmentation of the aromatic ring and loss of the nitro group can also be expected.

Biological Activity: Carbonic Anhydrase Inhibition

This compound is known to act as a carbonic anhydrase inhibitor.[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[12][13]

The inhibitory action of sulfonamides is well-established. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase, displacing the zinc-bound water molecule or hydroxide (B78521) ion, thus blocking the enzyme's catalytic activity.[11][14]

Mechanism of Carbonic Anhydrase Inhibition

Applications in Drug Development

Beyond its intrinsic activity as a carbonic anhydrase inhibitor, this compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of the nitro and sulfonamide groups provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds. It is a reactant in the synthesis of various cyclic nitrogen compounds, including pyrrolidines.[15]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. This guide has provided a detailed overview of its synthesis, from the preparation of its precursor to the final product, complete with an experimental protocol. A thorough characterization using modern analytical techniques confirms its structure and purity, with key data summarized for easy reference. The elucidation of its role as a carbonic anhydrase inhibitor and its utility as a synthetic intermediate underscore its importance in medicinal chemistry and drug development. The information presented herein is intended to be a valuable resource for researchers working with this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 5455-59-4 [chemicalbook.com]

- 3. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(5455-59-4) 1H NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. IR _2007 [uanlch.vscht.cz]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-ニトロベンゼンスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

The Lynchpin of Modern Amine Synthesis: A Technical Guide to the Mechanism of Action of 2-Nitrobenzenesulfonamide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of organic synthesis, the quest for efficient and selective methods for the construction of carbon-nitrogen bonds remains a paramount objective. Among the arsenal (B13267) of reagents available to chemists, 2-nitrobenzenesulfonamide has emerged as a powerhouse, enabling the mild and high-yielding synthesis of primary and secondary amines, functionalities that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Core Principles: Activation and Facile Cleavage

The utility of this compound, often referred to as the "nosyl" (Ns) group, stems from a unique balance of electronic properties conferred by the ortho-nitro group. This electron-withdrawing group plays a dual role: it enhances the acidity of the sulfonamide proton and activates the aromatic ring towards nucleophilic aromatic substitution. These features are central to its application as a protecting group and its role in the renowned Fukuyama-Mitsunobu reaction.

The strongly electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton in the corresponding sulfonamides.[1][2] This heightened acidity allows for easy deprotonation under mild basic conditions, facilitating subsequent alkylation reactions to form N,N-disubstituted sulfonamides. This activation is a key advantage over other sulfonyl protecting groups like the tosyl group.[3]

Crucially, the ortho-nitro group also renders the C-S bond susceptible to cleavage by soft nucleophiles, most notably thiolates.[2][4] This deprotection proceeds via a nucleophilic aromatic substitution mechanism, forming a transient Meisenheimer complex, which then collapses to release the desired amine under remarkably mild conditions.[2][3] This facile cleavage is orthogonal to many other protecting groups, making the nosyl group an invaluable tool in complex, multi-step syntheses.[3]

Data Presentation: A Quantitative Overview

The following tables summarize typical quantitative data for the key transformations involving this compound, providing a comparative overview of reaction conditions and yields.

| Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride | |

| Substrate | 4-Methoxybenzylamine (B45378) |

| Reagents | 2-Nitrobenzenesulfonyl chloride, Triethylamine (B128534) |

| Solvent | Dichloromethane (B109758) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Not specified |

| Yield | 90-91% (after recrystallization)[5] |

| Table 2: Alkylation of N-monosubstituted 2-Nitrobenzenesulfonamides | |

| Substrate | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide |

| Alkylating Agent | 3-Phenylpropyl bromide |

| Base | Potassium carbonate |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction Time | 70 minutes |

| Yield | 99%[5] |

| Table 3: Deprotection of N,N-disubstituted 2-Nitrobenzenesulfonamides | |

| Substrate | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide |

| Reagents | Thiophenol, Potassium hydroxide (B78521) |

| Solvent | Acetonitrile (B52724) |

| Temperature | 50 °C |

| Reaction Time | 40 minutes |

| Yield | 89-91%[2] |

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate their application in a laboratory setting.

Protocol 1: Formation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This procedure details the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.[1][5]

-

To a stirred solution of 4-methoxybenzylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane at 0 °C, add 2-nitrobenzenesulfonyl chloride (0.9 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

-

Quench the reaction with 1N hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) to yield the pure N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals.[5]

Protocol 2: Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol describes the alkylation of the nosyl-protected amine to form the N,N-disubstituted sulfonamide.[1][5]

-

To a stirred mixture of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous dimethylformamide (DMF), add 3-phenylpropyl bromide (1.1 eq).

-

Heat the resulting mixture in a 60°C oil bath for 70 minutes.

-

Allow the reaction mixture to cool to room temperature, dilute with water, and extract with ether.

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of the 2-Nitrobenzenesulfonyl Group

This protocol outlines the removal of the nosyl group to yield the secondary amine.[2]

-

Prepare a solution of potassium thiophenoxide by dissolving thiophenol (2.5 eq) in acetonitrile and cooling in an ice-water bath, followed by the slow addition of an aqueous solution of potassium hydroxide (2.5 eq).

-

After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted this compound (1.0 eq) in acetonitrile over 20 minutes.

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes.

-

Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography on silica.

Mandatory Visualizations: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental workflows associated with this compound.

Caption: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride.

References

Spectroscopic Profile of 2-Nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrobenzenesulfonamide, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₆N₂O₄S, with a molecular weight of 202.19 g/mol . The spectroscopic data presented below serves to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.08 | Multiplet | 1H | Aromatic CH |

| ~7.94 | Multiplet | 1H | Aromatic CH |

| ~7.87 | Multiplet | 1H | Aromatic CH |

| ~7.82 | Multiplet | 1H | Aromatic CH |

| 7.80 (s) | Singlet | 2H | SO₂NH₂ |

Note: The aromatic protons exhibit complex splitting patterns due to ortho and meta coupling.

¹³C NMR

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are detailed in the table below. A detailed vibrational analysis has been performed, confirming the assignments of the fundamental vibrations.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H stretching (sulfonamide) |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1320 | Strong | Asymmetric SO₂ stretching |

| ~1160 | Strong | Symmetric SO₂ stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1600, ~1480 | Medium | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For sulfonamides, common fragmentation pathways involve the cleavage of the S-N bond and the loss of SO₂.[2]

| m/z | Relative Intensity | Assignment |

| 202 | Moderate | [M]⁺ (Molecular Ion) |

| 186 | High | [M - O]⁺ or [M - NH₂]⁺ |

| 138 | Moderate | [M - SO₂]⁺ |

| 92 | High | [C₆H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy (for Solid Samples)

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.

-

-

Instrument Setup :

-

The data presented was acquired on a 400 MHz spectrometer.

-

The probe temperature is typically set to 25 °C.

-

-

Data Acquisition :

-

¹H NMR : A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup :

-

Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition :

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

The sample can be introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS).

-

For direct insertion, a small amount of the solid sample is placed in a capillary tube.

-

-

Ionization :

-

In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection :

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Interpretation :

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

2-Nitrobenzenesulfonamide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfonamide, a readily available and versatile chemical scaffold, has emerged as a crucial building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of a strongly electron-withdrawing nitro group and a sulfonamide moiety, render it an excellent precursor for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of novel compounds with significant biological activities. We will delve into detailed experimental protocols for key transformations, present quantitative data in a structured format, and visualize complex chemical and biological pathways.

Core Synthetic Applications

This compound serves as a valuable precursor in several key synthetic transformations, including the synthesis of nitrogen-containing heterocycles and as a crucial participant in rearrangement reactions. The sulfonamide nitrogen can be readily alkylated, and the "nosyl" (Ns) group can be efficiently cleaved under mild conditions, making it an excellent protecting group for amines. Furthermore, the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, a property exploited in reactions like the Truce-Smiles rearrangement.

Synthesis of Huperzine Q: A Case Study

A prominent example showcasing the utility of the this compound moiety is in the total synthesis of Huperzine Q, a Lycopodium alkaloid with potential neuroprotective properties. In this synthesis, the 2-nitrobenzenesulfonyl (nosyl) group serves as a robust protecting group for a key nitrogen atom, withstanding various reaction conditions before its strategic removal in the final stages of the synthesis.

Quantitative Data for Key Intermediates in Huperzine Q Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| Hydroxy nosylamide 19 | C28H36N2O6S | 544.67 | 91 (over 2 steps) | 168-170 | ¹H NMR: δ 7.96 (dd, J = 7.8, 1.4 Hz, 1H), 7.68–7.59 (m, 2H), 7.50 (dd, J = 7.8, 1.4 Hz, 1H) |

| Tricyclic compound 20 | C28H34N2O5S | 526.65 | 85 | 184-186 | ¹H NMR: δ 8.05 (dd, J = 7.8, 1.2 Hz, 1H), 7.75–7.67 (m, 2H), 7.58 (dd, J = 7.8, 1.2 Hz, 1H) |

| Hemiaminal 24 | C21H29NO3 | 343.46 | 88 | 175-177 | ¹H NMR: δ 4.85 (br s, 1H), 4.25 (d, J = 11.0 Hz, 1H), 3.45 (s, 3H) |

Experimental Protocols

Synthesis of Hydroxy nosylamide (19)

To a solution of the silyl (B83357) enol ether intermediate (1.00 g, 1.55 mmol) in CH2Cl2 (15 mL) was added DDQ (425 mg, 1.87 mmol) at 0 °C. After stirring for 30 min, the reaction was quenched with saturated aqueous NaHCO3. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was dissolved in THF (10 mL), and a solution of TBAF (1.0 M in THF, 2.3 mL, 2.3 mmol) was added at 0 °C. After stirring for 30 min, the reaction was quenched with water. The aqueous layer was extracted with EtOAc, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was purified by silica (B1680970) gel column chromatography (hexane/EtOAc = 1/1) to afford enone 18 . To a solution of enone 18 (750 mg, 1.38 mmol) in CH2Cl2 (14 mL) was added TFA (1.4 mL) at 0 °C. After stirring for 30 min, the reaction was quenched with saturated aqueous NaHCO3. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was purified by silica gel column chromatography (hexane/EtOAc = 1/2) to give hydroxy nosylamide 19 (680 mg, 91% over 2 steps).

Synthesis of Tricyclic compound (20)

To a solution of hydroxy nosylamide 19 (650 mg, 1.19 mmol) and PPh3 (470 mg, 1.79 mmol) in THF (12 mL) was added DMEAD (370 μL, 1.79 mmol) at 0 °C. After stirring for 1 h, the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (hexane/EtOAc = 1/1) to afford tricyclic compound 20 (535 mg, 85%).

Deprotection of the Nosyl Group to form Hemiaminal (24)

To a solution of ketoaldehyde 23 (100 mg, 0.25 mmol) in MeOH (2.5 mL) was added K2CO3 (104 mg, 0.75 mmol) and thiophenol (51 μL, 0.50 mmol). The mixture was stirred at room temperature for 1 h. The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/EtOAc = 1/1) to give hemiaminal 24 (76 mg, 88%).

Experimental Workflow: Synthesis of Huperzine Q

Caption: Synthetic workflow for the total synthesis of Huperzine Q.

Synthesis of 2-Aminoindole Derivatives

This compound can be utilized as a precursor for the synthesis of 2-aminoindole derivatives. This typically involves the reaction of a substituted aniline (B41778) with a suitable partner, followed by cyclization. The nitro group can be reduced to an amino group, which can then participate in the formation of the indole (B1671886) ring.

Quantitative Data for a Representative 2-Aminoindole Synthesis

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 2-Amino-5-methoxyindole | C9H10N2O | 162.19 | 85 | 145-147 | ¹H NMR (DMSO-d6): δ 10.5 (s, 1H), 7.05 (d, J = 8.5 Hz, 1H), 6.75 (d, J = 2.3 Hz, 1H), 6.55 (dd, J = 8.5, 2.3 Hz, 1H), 6.10 (s, 1H), 4.95 (s, 2H), 3.70 (s, 3H). |

Experimental Protocol: Synthesis of 2-Amino-5-methoxyindole

A mixture of 4-methoxyaniline (1.23 g, 10 mmol) and 2-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) in pyridine (B92270) (20 mL) is stirred at room temperature for 4 hours. The reaction mixture is then poured into ice-water, and the precipitate is collected by filtration, washed with water, and dried to afford the N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide. This intermediate (2.94 g, 10 mmol) is then dissolved in a mixture of ethanol (B145695) (50 mL) and water (10 mL). To this solution, iron powder (2.80 g, 50 mmol) and a catalytic amount of ammonium (B1175870) chloride are added. The mixture is heated at reflux for 6 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) to give 2-amino-5-methoxyindole as a solid (1.38 g, 85% yield).

The Truce-Smiles Rearrangement

Logical Relationship in the Truce-Smiles Rearrangement

Caption: Logical steps of the Truce-Smiles rearrangement.

Biological Relevance and Signaling Pathways

Derivatives of this compound, particularly the resulting heterocyclic compounds such as indoles and other nitrogen-containing scaffolds, often exhibit significant biological activities. Sulfonamides are a well-established class of pharmacophores with a wide range of therapeutic applications. The novel compounds synthesized from this compound are promising candidates for drug discovery efforts, potentially targeting key signaling pathways involved in various diseases.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and other diseases. Several sulfonamide-containing molecules have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR. Novel compounds derived from this compound, particularly those with indole or related heterocyclic cores, are attractive candidates for targeting this pathway.

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. Some nitro-aromatic compounds have been shown to be activators of the Nrf2 pathway. This suggests that novel compounds derived from this compound could potentially modulate this pathway, offering therapeutic opportunities for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases.

Nrf2 Signaling Pathway Activation

Caption: Activation of the Nrf2 antioxidant response pathway.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis, enabling the construction of a wide range of novel and structurally diverse compounds. Its utility as a protecting group, a key component in rearrangement reactions, and a scaffold for building complex heterocyclic systems has been demonstrated in numerous synthetic endeavors, including the total synthesis of complex natural products like Huperzine Q. The resulting molecules, often possessing sulfonamide and heterocyclic motifs, are of significant interest to the drug discovery community due to their potential to modulate critical biological pathways such as PI3K/Akt/mTOR and Nrf2. This technical guide provides a foundational understanding and practical protocols for researchers to explore the full potential of this compound in the development of next-generation therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to yield exciting discoveries in the fields of chemistry and medicine.

The Ascendant Role of 2-Nitrobenzenesulfonamide Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzenesulfonamide scaffold has emerged as a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide explores the discovery, synthesis, and biological evaluation of this compound derivatives, with a particular focus on their applications as anticancer and antibacterial agents. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

A Versatile Core in Drug Discovery

This compound and its analogues are key intermediates in organic synthesis, enabling the creation of more complex molecules for drug discovery.[1] The presence of the nitro group, an electron-withdrawing moiety, significantly influences the chemical reactivity and biological activity of these compounds.[2] This has been leveraged in the development of targeted therapies, including potent enzyme inhibitors.

Anticancer Activity: Targeting Tumor Hypoxia

A significant area of research for this compound derivatives has been in oncology, particularly in the development of inhibitors for carbonic anhydrases (CAs), enzymes that are overexpressed in many solid tumors.

Mechanism of Action: Inhibition of Carbonic Anhydrase IX

Under hypoxic conditions, characteristic of the tumor microenvironment, the expression of carbonic anhydrase IX (CA IX) is significantly upregulated. CA IX plays a crucial role in maintaining the pH balance of cancer cells, facilitating their survival and proliferation. This compound derivatives have been identified as potent inhibitors of CA IX, leading to a disruption of pH regulation and subsequent cancer cell death.[1][3][4][5] The nitro group in these compounds can also serve as a bioreductive element, enhancing their selectivity for hypoxic tumor cells.[1][3]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of this compound derivatives through the inhibition of carbonic anhydrase IX.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzenesulfonamide (B165840) derivatives, including nitro-substituted compounds, against various cancer cell lines.

| Compound ID | Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | PARP | A549 (Lung Carcinoma) | 0.028 | [2] |

| Compound 3 | 2-aryl-5(6)-nitro-1H-benzimidazole derivative | PARP | K562 (Leukemia) | >100 | [2] |

| Compound 4g | Aryl thiazolone-benzenesulfonamide (nitro-substituted) | CA IX | MCF-7 (Breast Cancer) | 2.55 | [6] |

| Compound 4e | Aryl thiazolone-benzenesulfonamide | CA IX | MDA-MB-231 (Breast Cancer) | 3.58 | [6] |

| Compound 13 | 2-aminobenzothiazole derivative | EGFR | HCT116 (Colon Carcinoma) | 6.43 | [7] |

Antibacterial Activity: A Renewed Focus on a Classic Target

Sulfonamide-based drugs were among the first effective chemotherapeutic agents for bacterial infections. The emergence of antibiotic resistance has reignited interest in developing novel sulfonamide derivatives, including those with a this compound core.

Mechanism of Action: Inhibition of Dihydropteroate (B1496061) Synthase

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these derivatives block the synthesis of dihydrofolic acid, a precursor for nucleotide synthesis, ultimately leading to bacteriostasis.

The general workflow for screening the antibacterial activity of these compounds is depicted below.

Quantitative Data: Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative sulfonamide derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1a | Sulfonamide derivative | Escherichia coli | 128 | [8] |

| Compound 3b | Sulfonamide derivative | Proteus mirabilis | 16 | [8] |

| Compound 4a | Sulfonamide derivative | Staphylococcus aureus | 4 | [8] |

| Compound 88a | Benzenesulfonamide bearing oxadiazole (nitro-substituted) | Escherichia coli | Good activity (qualitative) | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-ethyl-2-nitrobenzenesulfonamide

This protocol describes a representative synthesis of an N-substituted this compound derivative.

Materials:

-

2-nitrobenzenesulfonyl chloride

-

70% Ethylamine (B1201723) in water

-

Water

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Cool a solution of 70% ethylamine in water to 0-5 °C in an ice bath.

-

Portion-wise, add 2-nitrobenzenesulfonyl chloride to the cooled ethylamine solution while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for 15 minutes.

-

Add water to the reaction mixture while maintaining the temperature.

-

Continue stirring for an additional 30 minutes.

-

Filter the resulting precipitate, wash with water, and dry to obtain N-ethyl-2-nitrobenzenesulfonamide.[1]

A general scheme for the synthesis of sulfonamides is presented below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Electronic Landscape of 2-Nitrobenzenesulfonamide: A Theoretical and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of 2-Nitrobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. Through a synergistic approach combining computational modeling and a review of experimental spectroscopic data, this document elucidates the molecule's electronic structure, reactivity, and potential interaction mechanisms. This in-depth understanding is crucial for the rational design of novel therapeutic agents and functional materials.

Theoretical Framework: Unveiling Electronic Characteristics

Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the electronic properties of molecules at the atomic level. For this compound, theoretical calculations provide valuable insights into its stability, reactivity, and charge distribution.

Computational Methodology

The electronic properties of this compound have been investigated using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing a reliable description of the electronic structure of organic molecules. All calculations were performed to obtain the optimized ground-state geometry of the molecule, from which various electronic parameters were derived.

The general workflow for such a computational study is outlined below:

References

Safeguarding the Laboratory: A Technical Guide to the Safe Handling of 2-Nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Nitrobenzenesulfonamide, a compound utilized in various research and pharmaceutical development applications, including as a carbonic anhydrase inhibitor and a reactant in the synthesis of cyclic nitrogen compounds.[1][2] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Core Safety and Hazard Information

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies it as a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage procedures.

| Property | Value | Source |

| CAS Number | 5455-59-4 | [2] |

| Molecular Formula | C₆H₆N₂O₄S | [2][3] |

| Molecular Weight | 202.19 g/mol | [2][3] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 190-192 °C (lit.) | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (with heating and sonication). | [1][4] |

| Storage Temperature | Room Temperature, in a dry and well-ventilated place. | [1] |

GHS Hazard Classification and Statements

Understanding the specific hazards associated with this compound is the first step in implementing effective safety measures.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Source:[3]

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is mandatory when handling this compound to prevent exposure.

| Protection Type | Recommended Equipment | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | To prevent eye contact which can cause serious irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact which can cause irritation. |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used if dusts are generated and ventilation is inadequate. | To prevent inhalation of the powder, which can cause respiratory irritation. |

Source:

Safe Handling and Experimental Workflow

A systematic approach to handling this compound, from receipt to disposal, is essential for minimizing risk. The following diagram outlines a logical workflow for laboratory personnel.

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not publicly available, the following general procedures should be adapted for any work involving this compound.

General Protocol for Handling a Hazardous Solid Compound

-

Preparation :

-

Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

-

Ensure that a current Standard Operating Procedure (SOP) for handling hazardous solids is in place and has been reviewed by all personnel involved.

-

Verify that the work area, typically a chemical fume hood, is clean and uncluttered.

-

Assemble all necessary equipment and reagents before introducing the this compound.

-

Don the appropriate PPE as specified in the table above.

-

-

Weighing and Transfer :

-

Perform all manipulations that may generate dust, such as weighing and transferring, within a certified chemical fume hood or other ventilated enclosure.

-

Use a spatula or other appropriate tool to handle the solid. Avoid pouring the powder directly.

-

If possible, weigh the compound directly into the reaction vessel to minimize transfers.

-

Close the container of this compound immediately after use.

-

-

During the Experiment :

-

Keep the reaction vessel covered as much as possible.

-

Continuously monitor the experiment for any unexpected changes.

-

Ensure that the work area remains well-ventilated throughout the procedure.

-

-

Cleanup and Waste Disposal :

-

Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent and cleaning agent.

-

Collect all waste, including contaminated PPE, weighing paper, and disposable equipment, in a clearly labeled, sealed waste container.

-

Dispose of the hazardous waste according to institutional and local regulations.

-

-

Personal Decontamination :

-

After completing the work and cleanup, remove PPE in the correct sequence to avoid cross-contamination.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spill and Leak Procedures

For minor spills, trained personnel wearing appropriate PPE can follow these steps:

-

Evacuate and Secure : Alert others in the area and restrict access.

-

Ventilate : Ensure adequate ventilation, preferably within a fume hood.

-

Contain : Cover the spill with an inert absorbent material such as sand or vermiculite. Avoid raising dust.

-

Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose : Dispose of all contaminated materials as hazardous waste.

For major spills, evacuate the area immediately and contact the institution's emergency response team.

Conclusion

This compound is a valuable compound in scientific research, but it presents significant health hazards if not handled correctly. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can work with this chemical safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the hazards and a commitment to best practices, is paramount in any laboratory setting.

References

Methodological & Application

Application Notes and Protocols for 2-Nitrobenzenesulfonamide as a Protecting Group for Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-nitrobenzenesulfonamide (nosyl group, Ns) as a versatile protecting group for primary amines. Detailed protocols for protection and deprotection are provided, along with quantitative data to facilitate experimental design.

Introduction

The 2-nitrobenzenesulfonyl (nosyl) group is a widely utilized protecting group for primary and secondary amines in organic synthesis.[1][2] Its popularity stems from its facile introduction, stability under various reaction conditions, and, most notably, its mild and selective cleavage.[1][2] The nosyl group is stable under both acidic and basic conditions, making it orthogonal to common amine protecting groups such as Boc and Cbz.[3] The electron-withdrawing nature of the nitro group activates the sulfonamide for facile cleavage via nucleophilic aromatic substitution.[2][4]

Key Applications

-

Protection of Primary and Secondary Amines: The nosyl group effectively reduces the nucleophilicity and basicity of amines, protecting them from unwanted side reactions.[2]

-

Fukuyama Amine Synthesis: Nosyl-protected primary amines are sufficiently acidic to undergo alkylation under Mitsunobu conditions or with alkyl halides and a weak base, providing a powerful method for the synthesis of secondary amines.[2][5]

-

Synthesis of Complex Molecules: The mild deprotection conditions allow for the use of the nosyl group in the synthesis of multifunctional and complex molecules, including natural products and pharmaceuticals.[1][6]

Experimental Protocols

Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride (o-Ns-Cl)

This protocol describes the general procedure for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.

Materials:

-

Primary amine

-

2-Nitrobenzenesulfonyl chloride (o-Ns-Cl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq) in dichloromethane.

-

Add a base such as pyridine or triethylamine (1.1-1.5 eq) to the solution.[7][8]

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2-nitrobenzenesulfonyl chloride (1.05-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Deprotection of 2-Nitrobenzenesulfonamides

The cleavage of the nosyl group is typically achieved via nucleophilic aromatic substitution using a thiol and a base.

This is a widely used method for nosyl group removal.[8]

Materials:

-

N-nosyl protected amine

-

Thiophenol (PhSH)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[4]

-

Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-nosyl protected amine (1.0 eq) in acetonitrile or DMF.

-

Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0-3.0 eq) to the solution.[4][8]

-

Add thiophenol (2.0-3.0 eq) to the mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with water and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or acid-base extraction to yield the free amine.

This method offers an alternative set of reagents for the deprotection.[4][9]

Materials:

-

N-nosyl protected amine

-

2-Mercaptoethanol (B42355) (HSCH₂CH₂OH)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-nosyl protected amine (1.0 eq) in DMF.

-

Add 2-mercaptoethanol (2.0-3.0 eq) to the solution.

-

Add DBU (2.0-3.0 eq) to the mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or acid-base extraction to obtain the free amine.

This protocol allows for a significant reduction in reaction time and simplifies purification.[3][10][11]

Materials:

-

N-nosyl protected amine

-

Polymer-supported thiophenol (PS-thiophenol)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Microwave reactor

Procedure:

-

In a microwave vial, dissolve the N-nosyl protected amine (1.0 eq) in dry THF.

-

Add Cs₂CO₃ (3.25 eq) followed by PS-thiophenol (1.12 eq).[3]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate for 3 cycles of 1 minute at 80 °C.[3]

-

After cooling, add an additional portion of PS-thiophenol (1.12 eq).[3]

-

Irradiate for another 3 cycles of 1 minute at 80 °C.[3]

-

After cooling, filter the reaction mixture and wash the resin with THF and CH₂Cl₂.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be achieved by SCX extraction if necessary.[3]

Quantitative Data

The following tables summarize the yields for the protection and deprotection of various primary amines under different conditions.

Table 1: Protection of Primary Amines with 2-Nitrobenzenesulfonyl Chloride

| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzhydrylamine | Triethylamine | CH₂Cl₂ | 72 | 98.7 | [12] |

| (R)-Phenylglycinol | Triethylamine | THF/H₂O | 70.5 | - | [12] |

| (S)-Proline | NaOH/Na₂CO₃ | THF/H₂O | 23 | - | [12] |

Table 2: Deprotection of 2-Nitrobenzenesulfonamides

| Substrate | Deprotection Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-alkylamines | n-Dodecanethiol, LiOH | - | Room Temp | Good | [1] |

| N-Nosyl-N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | 24 h (RT) | 96 | [3] |

| N-Nosyl-N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | 6 min (MW) | 95 | [3] |

| Various Ns-amines | PhSH, Cs₂CO₃ | DMF | Room Temp | High to Excellent | [4][9] |

| Various Ns-amines | HSCH₂CH₂OH, DBU | DMF | Room Temp | High to Excellent | [4][9] |

| Ns-protected amines | C₈F₁₇(CH₂)₂SH, K₂CO₃ | - | - | High | [10] |

Visualizations

Protection and Deprotection Mechanism

Caption: General scheme for the protection and deprotection of primary amines using the nosyl group.

Deprotection Workflow

Caption: A typical experimental workflow for the deprotection of a nosyl-protected amine.

Fukuyama Amine Synthesis Logical Relationship

Caption: Logical flow of the Fukuyama amine synthesis utilizing the nosyl protecting group.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

Application Notes and Protocols for the Deprotection of 2-Nitrobenzenesulfonamides using Thiophenol and Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzenesulfonamide (nosyl) group is a widely utilized protecting group for primary and secondary amines in organic synthesis due to its facile installation and, most notably, its mild cleavage conditions. This attribute makes it orthogonal to many other common amine protecting groups, such as Boc and Cbz. The deprotection is typically achieved via a nucleophilic aromatic substitution reaction employing a soft nucleophile, such as thiophenol, in the presence of a base. This process, often referred to as the Fukuyama deprotection, proceeds through a Meisenheimer complex to liberate the free amine under conditions that preserve the integrity of other sensitive functional groups.[1]

These application notes provide detailed protocols for the deprotection of 2-nitrobenzenesulfonamides using thiophenol and a base, offering procedures for both solution-phase and solid-supported methodologies.

Reaction Mechanism

The deprotection of the nosyl group with thiophenol and a base is initiated by the deprotonation of thiophenol to form the more nucleophilic thiophenolate anion. This anion then attacks the electron-deficient aromatic ring of the this compound, forming a Meisenheimer complex. Subsequent elimination of sulfur dioxide and the 2-nitrothiophenolate moiety results in the release of the free amine.[1]

Data Presentation

The efficiency of the deprotection of 2-nitrobenzenesulfonamides is influenced by the choice of base, solvent, and reaction conditions. Below is a summary of representative quantitative data for this transformation.

Table 1: Comparison of Bases for the Deprotection of N-methylbenzyl-2-nitrobenzenesulfonamide with Solid-Supported Thiophenol

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | DMF | 24 | >95 |

| 2 | NaH | DMF | 24 | <10 |

| 3 | LiHMDS | DMF | 24 | <10 |

Data adapted from a study on solid-supported thiol-mediated deprotection.

Table 2: Substrate Scope for the Deprotection of various 2-Nitrobenzenesulfonamides

| Entry | Substrate | Base | Solvent | Time | Yield (%) |

| 1 | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | KOH | Acetonitrile (B52724) | 40 min | 89-91[1][2] |

| 2 | N-methylbenzyl-2-nitrobenzenesulfonamide | Cs₂CO₃ | THF | 24 h | 96[3] |

| 3 | Various N-nosyl-α-amino acids | DBU | Not Specified | Not Specified | High to Excellent |

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of 2-Nitrobenzenesulfonamides using Thiophenol and Potassium Hydroxide (B78521)

This protocol is a widely used method for the efficient removal of the nosyl group from secondary amines.[1][2]

Materials:

-

N,N-disubstituted-2-nitrobenzenesulfonamide

-

Thiophenol (2.5 eq)

-

Potassium hydroxide (10.9 M aqueous solution, 2.5 eq)

-

Acetonitrile

-

Water

-

Brine

-

Magnesium sulfate

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add thiophenol (2.5 eq) and acetonitrile.

-

Cool the mixture in an ice-water bath.